molecular formula C12H13BrO2S B12584087 S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate CAS No. 649569-54-0

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate

Cat. No.: B12584087
CAS No.: 649569-54-0
M. Wt: 301.20 g/mol
InChI Key: UEVVOZGBICDANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities. The compound is characterized by the presence of a bromophenyl group, a ketone, and a thioester linkage, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with ethanethiol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and the thioester linkage play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • S-(4-Chlorophenyl) ethanethioate
  • S-(4-Methylphenyl) ethanethioate
  • S-(4-Aminophenyl) ethanethioate

Uniqueness

S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic and biological applications .

Properties

CAS No.

649569-54-0

Molecular Formula

C12H13BrO2S

Molecular Weight

301.20 g/mol

IUPAC Name

S-[4-(4-bromophenyl)-4-oxobutyl] ethanethioate

InChI

InChI=1S/C12H13BrO2S/c1-9(14)16-8-2-3-12(15)10-4-6-11(13)7-5-10/h4-7H,2-3,8H2,1H3

InChI Key

UEVVOZGBICDANP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.